Cinoxate
Overview
Description
Cinoxacin, also known as compound 64716, is a synthetic organic acid with notable antibacterial activity, particularly against aerobic gram-negative bacilli such as Escherichia coli, Klebsiella sp., Enterobacter sp., Proteus sp., and Serratia marcescens. However, it is less effective against Pseudomonas aeruginosa and gram-positive bacteria . Cinoxacin is closely related to nalidixic acid and is used for the treatment of bacterial urinary tract infections. It achieves rapid therapeutic urinary concentrations and has a serum protein binding of approximately 70%. The drug is excreted in the urine, with an elimination half-life of about one hour, which increases in patients with decreased renal function . Cinoxacin has been found to be at least as effective as nalidixic acid or co-trimoxazole in treating urinary tract infections and is generally well-tolerated .
Synthesis Analysis
The synthesis of cinoxacin and its complexes has been extensively studied. Complexes of cinoxacin with divalent metal ions such as cadmium (Cd), copper (Cu), nickel (Ni), and zinc (Zn) have been prepared and characterized by spectroscopic techniques . The crystal structures of these complexes have been determined, revealing various coordination environments for the metal ions, often involving bidentate chelation by the cinoxacin ligand .
Molecular Structure Analysis
Cinoxacin's molecular structure is characterized by its coordination with metal ions in its complexes. For instance, in a dinuclear Cd(II) complex, each cadmium atom is heptacoordinated, involving two cinoxacinate monoanions acting as tridentate chelate and bridging ligands . Similarly, the Ni(II) and Zn(II) complexes feature monomeric units with the metal ion at a crystallographic inversion center, coordinating with two bidentate cinoxacinate ligands and two dimethyl sulfoxide molecules . The Cu(II) complex exhibits a square-planar CuO4 chromophore, with the metal ion coordinated to two cinoxacinate ligands .
Chemical Reactions Analysis
Cinoxacin's chemical reactivity is highlighted by its ability to form complexes with various metal ions. The formation constants and stereochemistry of these complexes have been studied using pH-metric, spectrophotometric, and ESR methods . The interaction with metal ions results in different stoichiometric ratios, where cinoxacin can act as both a neutral and deprotonated ligand . The formation of these complexes can influence the antibacterial activity of cinoxacin, as seen in the case of the copper complex, which exhibits a paradoxical effect against E. coli .
Physical and Chemical Properties Analysis
The physical and chemical properties of cinoxacin and its complexes have been elucidated through various analytical techniques. The complexes exhibit different coordination geometries and stability, which are influenced by the nature of the metal ion and the ligand environment . The antibacterial activity of these complexes has been found to be similar to that of cinoxacin itself, suggesting that the metal-ligand interaction does not significantly alter the drug's efficacy . Additionally, the solid-state IR and 13C NMR spectra provide detailed insights into the structure of these complexes .
Scientific Research Applications
Combustion and Engine Efficiency
Cinoxate has been investigated for its potential to improve the combustion, performance, and emission characteristics of direct injection compression ignition (CI) engines. A study by Santhosh and Kumar (2021) explored the effect of 1-Hexanol, a component related to cinoxate, on engine parameters. They found that advancing the fuel injection time with 1-Hexanol/diesel blends led to improved combustion parameters and efficiency, along with a reduction in CO and HC emissions, although there was an increase in NOx emissions (Santhosh & Kumar, 2021).
In Vitro Antibacterial Activity
Cinoxacin, a compound chemically similar to cinoxate, has shown significant antibacterial activity, especially against Escherichia coli and Proteus mirabilis. Studies have noted its efficacy in inhibiting various species of Enterobacteriaceae, with characteristics like greater inhibitory and bactericidal activity and lower inhibition by serum proteins compared to nalidixic acid. These properties have implications for its use in clinical settings, although resistance to cinoxacin can develop quickly in vitro (Giamarellou & Jackson, 1975).
Effect on DNA Repair Systems
In a study examining the effects of cosmetic UV absorbers on E. coli, cinoxate was found to enhance UV-induced mutation at non-lethal toxic doses. This suggests that cinoxate may inhibit the DNA excision repair system in these bacterial cells, thereby increasing UV-induced mutation. This finding is significant in understanding the cellular impacts of cinoxate and similar compounds (下位香代子, 好志中村, & 勲富田, 1988).
Metabolic Effects and Toxicity
Cinoxacin, a drug related to cinoxate, has been studied for its effects on cellular metabolism and transport in kidney cortical slices. The research by Gemba et al. (1983) found that at very high doses, cinoxacin causes renal damage in rats, primarily due to the deposition of cinoxacin crystals in the urinary tract. This study provides insight into the potential nephrotoxic action of cinoxacin and related compounds (Gemba et al., 1983).
Analytical Applications
Cinoxacin has been the subject of study in the field of analytical chemistry, particularly through the use of adsorptive stripping voltammetry. Gratteri et al. (1995) explored the voltammetric parameters for the determination of cinoxacin, demonstrating its potential for analysis in various matrices, including pharmaceutical formulations and biological samples (Gratteri et al., 1995).
Safety And Hazards
Cinoxate is not very flammable, but any fire involving this compound may produce dangerous vapors . In case of contact, contaminated clothing should be removed immediately, and the affected area should be washed off with soap and plenty of water . If ingested or inhaled, medical attention should be sought immediately .
properties
IUPAC Name |
2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-17-10-11-18-14(15)9-6-12-4-7-13(16-2)8-5-12/h4-9H,3,10-11H2,1-2H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDKPGRTAQVGFQ-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C=CC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCOC(=O)/C=C/C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |
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URL | https://cameochemicals.noaa.gov/chemical/20357 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101167513 | |
Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester, (E)- | |
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Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-ethoxyethyl-p-methoxycinnamate is a viscous clear to pale yellow liquid. Insoluble in water. (NTP, 1992), Viscous liquid; May be slightly yellow; [Merck Index] | |
Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |
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Record name | Cinoxate | |
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Boiling Point |
388 °C at 760 mm Hg /Extrapolated from 185 °C at 2 mm Hg/, BP: 185 °C at 2 mm Hg | |
Record name | CINOXATE | |
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Flash Point |
greater than 212 °F (NTP, 1992) | |
Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |
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Solubility |
Insoluble (NTP, 1992), Practically insoluble in water with a solubility of approximately 0.05%., Soluble in glycerol 0.5%, propolyene glycol 5%; miscible with alcohols and vegetable oils | |
Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |
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Record name | CINOXATE | |
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Density |
1.1000 to 1.1035 at 77 °F (NTP, 1992), 1.102 g/cu cm at 25 °C | |
Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |
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Record name | CINOXATE | |
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Vapor Pressure |
0.00034 [mmHg] | |
Record name | Cinoxate | |
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Mechanism of Action |
Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/, Sister-chromatid exchanges (SCEs) induced by mitomycin C (MMC), 4-nitroquinoline-1-oxide (4NQO) or UV-light in cultured Chinese hamster ovary cells (CHO K-1 cells) were enhanced by cinoxate (2-ethoxyethyl p-methoxycinnamate) or methyl sinapate (methyl 3,5-dimethoxy 4-hydroxycinnamate). ... /Study/ results suggest that the test substances inhibit DNA excision repair and that the increase in the amount of unrepaired DNA damage might cause the enhancement of induced SCEs and chromosome aberrations. | |
Record name | CINOXATE | |
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Product Name |
Cinoxate | |
Color/Form |
Viscous liquid, may have slight yellow tinge | |
CAS RN |
104-28-9, 83834-60-0 | |
Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |
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Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester, (E)- | |
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Record name | Cinoxate [USAN:USP:INN] | |
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Record name | Cinoxate | |
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Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester | |
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Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester, (E)- | |
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Record name | Cinoxate | |
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Record name | CINOXATE | |
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Record name | CINOXATE | |
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Melting Point |
Solidifies below -25 °C | |
Record name | CINOXATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7424 | |
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.